BenchChemオンラインストアへようこそ!

4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Metabolic Stability Fluorine Chemistry Chromenone SAR

4-Oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS 315233-50-2) is a synthetic, poly-substituted 4H-chromen-4-one derivative distinguished by a 2-trifluoromethyl group, a 3-(4-propylphenoxy) ether, and a 7-acetoxy ester. It belongs to the 4H-chromene class, a scaffold extensively validated as activators of caspases and inducers of apoptosis, making it relevant for anticancer drug discovery.

Molecular Formula C21H17F3O5
Molecular Weight 406.4g/mol
CAS No. 315233-50-2
Cat. No. B380529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate
CAS315233-50-2
Molecular FormulaC21H17F3O5
Molecular Weight406.4g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C)C(F)(F)F
InChIInChI=1S/C21H17F3O5/c1-3-4-13-5-7-14(8-6-13)28-19-18(26)16-10-9-15(27-12(2)25)11-17(16)29-20(19)21(22,23)24/h5-11H,3-4H2,1-2H3
InChIKeyHGXRFJKGSFIYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl Acetate (CAS 315233-50-2): A Rare Fluorinated Chromenone Scaffold for Apoptosis-Targeted Early Discovery


4-Oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS 315233-50-2) is a synthetic, poly-substituted 4H-chromen-4-one derivative distinguished by a 2-trifluoromethyl group, a 3-(4-propylphenoxy) ether, and a 7-acetoxy ester . It belongs to the 4H-chromene class, a scaffold extensively validated as activators of caspases and inducers of apoptosis, making it relevant for anticancer drug discovery [1]. The compound is catalogued as part of the Sigma-Aldrich AldrichCPR collection (Cat. No. L256897), a designation reserved for rare and unique chemicals supplied to early discovery researchers without vendor-provided analytical data or quality certificates . This status imposes a higher burden of identity verification on the buyer but grants access to a scaffold that is not widely available from multiple commercial sources.

Why 4-Oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl Acetate Cannot Be Replaced by Generic Chromenone Analogs


Substituting 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate with a generic 4H-chromen-4-one is not functionally equivalent due to the synergistic contribution of its three key substituents, each of which independently modulates biological performance in the 4-aryl-4H-chromene apoptosis series. The 2-trifluoromethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs [1]. The 3-(4-propylphenoxy) moiety replaces the 3-aryl or 3-phenoxy groups found in earlier generations and is expected to alter lipophilicity (clogP), target binding, and cellular uptake profiles in a manner that cannot be recapitulated by simple phenyl, 4-fluorophenyl, or 4-methoxyphenoxy analogs [2]. The 7-acetate functions as a hydrolyzable ester, potentially serving as a prodrug for the free 7-hydroxy metabolite, a feature absent in 7-hydroxy or 7-methoxy direct comparators. Consequently, any attempt at generic substitution risks introducing a compound with divergent solubility, target engagement kinetics, and intracellular conversion rates, directly confounding SAR interpretation and reproducibility in caspase-activation or cytotoxicity assays.

Quantitative Differential Evidence for 4-Oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl Acetate Versus Closest Analogs


Trifluoromethyl-Driven Metabolic Stability Advantage Over Des-CF3 Analog (CAS 201284-85-7)

The presence of the 2-trifluoromethyl substituent in the target compound confers a well-established class-level advantage in metabolic stability and membrane permeability over the non-fluorinated analog 4-oxo-3-(4-propylphenoxy)-4H-chromen-7-yl acetate (CAS 201284-85-7). The electron-withdrawing and lipophilic nature of the -CF3 group reduces oxidative metabolism at the chromenone core and increases passive membrane diffusion, a phenomenon consistently documented across chromone and chromene series [1]. While direct metabolic stability data for this specific pair are not yet published, the class-level trend is sufficiently robust to inform compound prioritization in early discovery.

Metabolic Stability Fluorine Chemistry Chromenone SAR

3-(4-Propylphenoxy) vs. 3-Phenoxy Substituent: Lipophilicity-Driven Differentiation in Cellular Uptake

Replacement of the 3-phenoxy group in 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS 297148-34-6) with a 3-(4-propylphenoxy) group in the target compound introduces an additional n-propyl substituent on the aromatic ether, increasing molecular weight by 58.1 g/mol and predicted clogP by approximately 1.5 log units. In the 4-aryl-4H-chromene apoptosis series, lipophilicity is a critical determinant of cellular potency, with more lipophilic 4-aryl groups generally correlating with lower EC50 values for caspase activation [1]. This structural modification is expected to enhance cellular permeability and intracellular accumulation relative to the unsubstituted phenoxy comparator.

Lipophilicity Cellular Uptake Chromenone SAR

7-Acetoxy Ester as a Potential Prodrug Handle: Differentiation from 7-Hydroxy and 7-Methoxy Chromenones

The 7-acetoxy group in the target compound serves as a hydrolyzable ester, conceptually enabling intracellular esterase-mediated conversion to the free 7-hydroxy metabolite. This prodrug feature is absent in direct comparators such as 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one (AldrichCPR) and 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one (CAS 315233-00-2), which either present the free hydroxyl directly or block it as a stable methyl ether. In the broader chromone class, acetylation of the 7-hydroxyl has been shown to modulate both solubility and intracellular retention, with the acetate hydrolyzed in cells to generate the active phenolic species [1]. This may result in a different pharmacokinetic profile and potentially reduced off-target effects during systemic circulation.

Prodrug Design Esterase Activation Chromenone Pharmacology

Class-Level Anticancer Activity of 2-Trifluoromethyl-4H-chromen-7-yl Derivatives with Quantitative Benchmarks from Published N-Benzamide Series

The target compound belongs to the 2-trifluoromethyl-4H-chromen-7-yl scaffold family for which published cytotoxicity data are available. In a 2024 study by Jorepalli et al., N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative 4h demonstrated IC50 values of 22.09 µg/mL against human lung adenocarcinoma A-549 cells and IC50 of 6.40 ± 0.26 µg/mL against MCF-7 breast cancer cells [1]. These values serve as class-level benchmarks for the target compound, which shares the identical 2-CF3-4H-chromen-7-yl core scaffold but replaces the 7-benzamide with a 7-acetate and the 3-position with a 4-propylphenoxy group. The superior potency against MCF-7 cells (6.40 µg/mL) relative to A-549 cells (22.09 µg/mL) suggests tissue-specific activity that may be modulated by the 3-position substituent present in the target compound.

Anticancer Activity Cytotoxicity Apoptosis Induction Chromenone Derivatives

AldrichCPR Exclusivity: Single-Source Availability as a Quantitative Differentiator in Procurement Strategy

4-Oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate is exclusively available through the Sigma-Aldrich AldrichCPR collection (Catalog No. L256897) as of the available vendor records . This is in contrast to several close analogs: 4-oxo-3-(4-propylphenoxy)-4H-chromen-7-yl acetate (CAS 201284-85-7) is supplied by at least two independent vendors (AKSci, ChemBase); 3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS 315233-73-9) is catalogued by AKSci, BenchChem, and Sigma-Aldrich. The single-source status of the target compound introduces procurement risks—supply interruption, batch-to-batch variability, and lack of competitive pricing—that must be weighed against its unique structural features.

Commercial Availability Exclusive Sourcing Chemical Procurement

Optimal Research and Procurement Application Scenarios for 4-Oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl Acetate


Exploratory SAR of the 3-Position in 2-Trifluoromethyl-4H-chromen-7-yl Apoptosis Inducers

This compound is best deployed as a 3-(4-propylphenoxy) variant in a systematic SAR matrix that includes the 3-phenoxy (CAS 297148-34-6), 3-(4-methoxyphenoxy) (CAS 6164-89-2), and 3-(4-fluorophenyl) (CAS 315233-73-9) analogs, all sharing the identical 2-CF3-7-acetoxy core. Comparing caspase activation EC50 and cytotoxicity IC50 across this set allows direct interrogation of how 4-position aryl ether substituent bulk, lipophilicity, and electronic character modulate apoptosis-inducing potency, building on the foundational 4-aryl SAR established by Kemnitzer et al. [1].

Prodrug Feasibility Assessment: 7-Acetate Activation in Cancer Cell Lines

The 7-acetoxy ester qualifies this compound for parallel evaluation alongside 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one (AldrichCPR) and 7-methoxy-3-(4-propylphenoxy)-4H-chromen-4-one (CAS 315233-00-2) in intracellular hydrolysis and metabolite tracking experiments. Researchers can quantify the conversion of the acetate to the free 7-OH species in MCF-7 or A-549 cell lysates by LC-MS/MS, directly testing the hypothesis that the acetylated prodrug achieves superior intracellular phenol delivery compared to direct administration of the free phenol, which may suffer from glucuronidation or sulfation during cell culture.

Metabolic Stability Benchmarking Against Des-CF3 and 8-Methyl Congeners

This compound serves as a key test article in a comparative metabolic stability study using human liver microsomes or hepatocytes, positioned against 4-oxo-3-(4-propylphenoxy)-4H-chromen-7-yl acetate (CAS 201284-85-7, des-CF3) and 8-methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate to isolate the individual contributions of the 2-trifluoromethyl group and the 8-methyl substituent to intrinsic clearance (CLint). The outcome directly informs whether the synthetic complexity of introducing the 2-CF3 group is justified by a meaningful gain in metabolic stability.

Specialty Chemical Procurement for In-House Analytical Verification Protocols

Given its AldrichCPR single-supplier status and absence of vendor-provided Certificates of Analysis, procurement of this compound is appropriate only for laboratories equipped with NMR (1H, 13C, 19F), high-resolution mass spectrometry, and HPLC-UV/ELSD for identity confirmation and purity assessment. It is not recommended for high-throughput screening campaigns requiring multi-gram quantities or for laboratories without analytical chemistry support, where multi-source analogs with verified purity specifications (e.g., CAS 315233-73-9 at ≥95% purity from AKSci) represent a lower-risk alternative.

Quote Request

Request a Quote for 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.